2-Ethynylbenzonitrile

Vue d'ensemble

Description

2-Ethynylbenzonitrile is a chemical compound that is part of the alkynylbenzonitrile family. While the provided papers do not directly discuss 2-ethynylbenzonitrile, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of 2-ethynylbenzonitrile's behavior and properties.

Synthesis Analysis

The synthesis of related compounds, such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, involves a Sonogashira coupling reaction, which is a common method used to synthesize alkynylbenzonitriles . This method typically involves a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. The synthesis described in the paper resulted in a 56% overall yield starting from 4-bromo-2-formylthiazole, indicating a relatively efficient process .

Molecular Structure Analysis

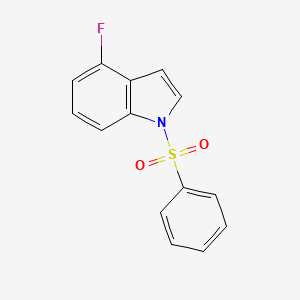

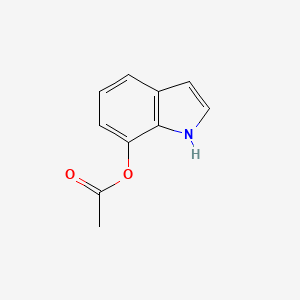

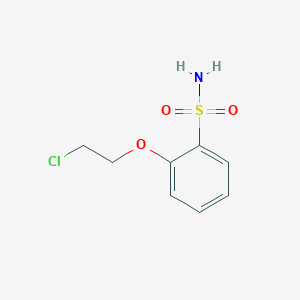

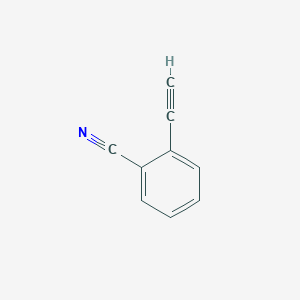

The molecular structure of alkynylbenzonitriles is characterized by the presence of an ethynyl group (-C≡CH) attached to a benzonitrile moiety. The structure of 2-ethynylbenzonitrile would consist of this ethynyl group attached to the benzene ring at the second position, adjacent to the nitrile group. The structure is likely to influence its reactivity and the types of chemical reactions it can undergo.

Chemical Reactions Analysis

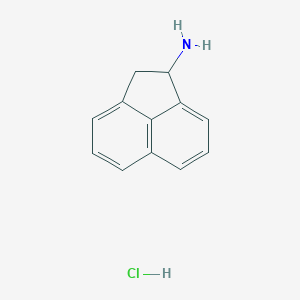

Alkynylbenzonitriles can participate in various chemical reactions. For instance, the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent is an innovative approach to synthesize 1-aminonaphthalene-2-carboxylates . Additionally, using 2-(3-hydroxyprop-1-ynyl)benzonitriles as substrates can lead to a cascade process yielding 9-aminonaphtho[2,3-c]furan-1(3H)-ones . These reactions demonstrate the versatility of alkynylbenzonitriles in synthetic chemistry, suggesting that 2-ethynylbenzonitrile could also be used in similar tandem or cascade reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethynylbenzonitrile can be inferred from its structure and the behavior of similar compounds. The presence of the ethynyl group would likely make it a polar molecule with potential for strong dipole-dipole interactions. The nitrile group could also engage in hydrogen bonding with suitable donors, affecting its solubility and boiling point. The reactivity of the ethynyl group in coupling reactions, as seen in the synthesis of related compounds, suggests that 2-ethynylbenzonitrile could be a valuable intermediate in the synthesis of more complex molecules .

Applications De Recherche Scientifique

CO2 Gas Sensing

2-Ethynylbenzonitrile derivatives have been utilized in the development of carbon dioxide (CO2) gas sensors. A study by Daud, Wahid, and Khairul (2019) demonstrated the use of ethynylated-thiourea derivatives in resistive-type CO2 gas sensors, which operate at room temperature and show significant response to varying CO2 concentrations with good reproducibility and fast response/recovery times (Daud, Wahid, & Khairul, 2019).

Hydrogen Bonding Studies

Research by Maity and Patwari (2010) explored the water complexes of 4-ethynylbenzonitrile (4EBzN) using IR-UV double resonance spectroscopy. This study provided insights into hydrogen bonding interactions between water and the pi electron density of the C≡N group in 4EBzN, contributing to the understanding of molecular interactions and stability of water complexes (Maity & Patwari, 2010).

Porous Material Synthesis

A 1999 study by Kiang et al. investigated molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene in the synthesis of porous materials. These materials, formed by crystallization with silver triflate, showed a consistent formation of pseudohexagonal porous structures, which can have applications in areas like catalysis and material science (Kiang et al., 1999).

Organic Semiconductor Material

Daud, Khairul, and Wahid (2018) designed and synthesized a new acetylide-thiourea namely 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea (CYT-1). This material demonstrated potential as a sensor for carbon dioxide, showcasing its utility in environmental monitoring and potentially in electronic device applications (Daud, Khairul, & Wahid, 2018).

Safety And Hazards

2-Ethynylbenzonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety information provided suggests that it should be stored in a sealed container in a dry environment at a temperature between 2-8°C . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

2-ethynylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSDQLUEGYXDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455664 | |

| Record name | 2-ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynylbenzonitrile | |

CAS RN |

40888-26-4 | |

| Record name | 2-ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.